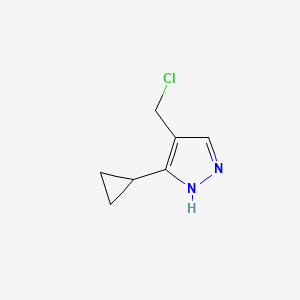
4-(3-Fluoropyrrolidin-1-yl)benzoic acid
Vue d'ensemble
Description
4-(3-Fluoropyrrolidin-1-yl)benzoic acid is a white to light yellow crystalline powder. It belongs to the class of substituted benzoic acids. The molecular weight of this compound is 209.22 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H12FNO2/c12-9-7-8 (11 (14)15)3-4-10 (9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2, (H,14,15) . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a white to light yellow crystalline powder. It has a molecular weight of 209.22 g/mol . The compound is stored at room temperature .Applications De Recherche Scientifique
Development of Novel Fluorescence Probes
Ken-ichi Setsukinai et al. (2003) developed novel fluorescence probes, HPF and APF, for detecting highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. These probes were synthesized to selectively and dose-dependently afford strongly fluorescent compounds upon reaction with hROS, demonstrating their potential as tools for studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).
Sensitized Emission of Luminescent Lanthanide Complexes
Yong Hee Kim et al. (2006) investigated the photophysical properties of 4-naphthalen-1-yl-benzoic acid ligands and their Eu(III)-cored complexes, elucidating the effective energy-transfer pathway in luminescent lanthanide complexes. The research indicated the importance of intramolecular charge transfer (ICT) in energy transfer from the ligand to the Eu(III) ion, highlighting the potential applications of these complexes in sensing and imaging technologies (Kim et al., 2006).
DMF-induced Emission for Temperature Detection
Tianyu Han et al. (2013) discovered that the aryl-substituted pyrrole derivative, TPPA, exhibits controllable fluorescence in the solid state, making it a useful material for temperature monitoring devices. This property was harnessed to develop a thermal responsive solid material that could detect temperature in a specific range, demonstrating an innovative approach to temperature sensing (Han et al., 2013).
Novel Synthons for Medicinal Chemistry Applications
R. Singh and T. Umemoto (2011) synthesized N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, demonstrating their utility as synthons in the preparation of dipeptidyl peptidase IV inhibitors. This work highlights the significance of 4-fluoropyrrolidine derivatives in medicinal chemistry, providing a foundation for the development of new therapeutic agents (Singh & Umemoto, 2011).
Safety and Hazards
The safety information for 4-(3-Fluoropyrrolidin-1-yl)benzoic acid indicates that it may cause skin irritation (H315), serious eye damage (H318), and specific target organ toxicity through prolonged or repeated exposure if inhaled (H372) . It is also harmful to aquatic life (H402) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Propriétés
IUPAC Name |
4-(3-fluoropyrrolidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-9-5-6-13(7-9)10-3-1-8(2-4-10)11(14)15/h1-4,9H,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTDHZDEGLWWLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Oxolan-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1490620.png)




![1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490631.png)

![N,N-Dimethyl-3-[3-(methylamino)-3-oxo-1-propynyl]benzamide](/img/structure/B1490633.png)
![1,8-Diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1490634.png)





